Pigment red 4
Overview
Description
C.I. Pigment Red 4, also known as Carmine, is a pigment of a bright-red color obtained from the aluminium complex derived from carminic acid . It is a yellow-red powder with a bright color . It is mainly used in printing ink, paint, watercolor, paint and inkpad color, and can also be used for rubber, natural raw lacquer, cosmetics, paint and coating printing color .
Synthesis Analysis
The synthesis of C.I. This compound involves the use of catalysts such as copper powder and sodium bromate . The preferred reaction temperature is 55°C .Molecular Structure Analysis
The molecular formula of C.I. This compound is C16H10ClN3O3 . It has a molecular weight of 327.72 .Chemical Reactions Analysis
The pigment is produced from carminic acid, which is extracted from some scale insects such as the cochineal scale and certain Porphyrophora species .Physical and Chemical Properties Analysis
C.I. This compound is a yellow-red powder with a bright color . It is insoluble in water, slightly soluble in ethanol, acetone, and benzene . It appears brilliant scarlet in concentrated nitric acid and remains its color in a dilute sodium hydroxide solution .Scientific Research Applications
Toxicology and Carcinogenicity
C.I. Pigment Red 3, a structurally similar compound to C.I. Pigment Red 4, is widely used in various consumer items and has been extensively studied for its toxicological and carcinogenic properties. Extensive research was conducted on rats and mice, revealing various effects on body weight, organ weights, and the incidence of certain types of neoplasms. These studies highlight the importance of understanding the potential health risks associated with the use of such pigments in consumer products and industry applications (National Toxicology Program technical report series, 1992).
Optical Properties
Research on the optical properties of red pigments, including C.I. Pigment Red 176 and C.I. Pigment Red 101, provides valuable insights into their applications in various fields. The study of absorption, reflection, and scattering of these pigments can inform their use in industries such as paints, inks, and cosmetics, where optical characteristics are crucial (Heuer et al., 2011, Applied Spectroscopy).
Molecular Structure and Performance
The molecular structure of certain red pigments, like C.I. Pigment Red 266, has been analyzed in depth. Understanding the intra- and intermolecular hydrogen bonding patterns in these pigments can explain their technical performance in various applications. This knowledge is particularly useful in the development and improvement of pigments for specific industrial uses (Chang et al., 2003, Acta crystallographica. Section C, Crystal structure communications).
Fine Particles Preparation
The preparation of fine materials for pigments under supercritical conditions has been explored. This method, involving the use of acetone and carbon dioxide, results in very small particles with narrow size distribution and spherical morphology. Such advancements in pigment preparation techniques can significantly enhance the quality and applicability of pigments in various sectors (Gao et al., 1998, Journal of Supercritical Fluids).
Polymorphism
The polymorphism of C.I. Pigment Red 1, closely related to C.I. This compound, has been investigated, highlighting the presence of different crystalline forms in commercial samples. This research provides important insights for industries that require specific crystal forms for their applications, such as in pharmaceuticals or fine chemicals (Whitaker, 2008, Journal of The Society of Dyers and Colourists).
Novel Red Dyes Synthesis
Research on the synthesis of novel red dyes to improve heat stability and solubility for color filter fabrication is crucial. These developments can lead to more efficient production processes andenhanced performance in color filter applications, particularly in the electronics industry. The introduction of new molecular structures into traditional pigment frameworks, like in the case of diketo-pyrrolo-pyrrole chromophore-based red dyes, illustrates the ongoing innovation in pigment technology (Kim et al., 2020, Dyes and Pigments).
Application in Various Industries
C.I. Pigment Red 48 series lakes, which are comparable to C.I. This compound, have diverse applications in plastics, printing ink, powder coating, ink-jet ink, electrostatic image, and color filter production. The potential for surface modification of these pigments can enhance their properties for specific industrial applications, demonstrating the versatility and adaptability of red pigments in different sectors (Wang Shirong, 2005, Dyestuffs and coloration).
Novel Pigments Derived from Red Lake C
The preparation of new pigments derived from Red Lake C, with applications in the inks industry, signifies the expanding scope of red pigment utilization. The characterization of these pigments' chemical nature and physical properties is essential for their integration into various industrial processes, such as in special printing applications (Abdelmaksoud et al., 2019, Pigment & Resin Technology).
Enhancement through Layered Double Hydroxide Intercalation
The intercalation of large anionic pigments into layered double hydroxides (LDHs) illustrates an innovative approach to enhancing pigment properties. This method improves the thermostability and photostability of pigments, which is vital for their application in environments with extreme temperature and light exposure (Guo et al., 2004, Journal of Solid State Chemistry).
Mechanism of Action
Target of Action
D and C Red No. 36, also known as CI 12085 or C.I. Pigment Red 4, is primarily used as a colorant in cosmetics and personal care products . Its primary targets are the cosmetic products themselves, where it imparts a bright orange-red color .
Mode of Action
As a synthetic dye, D and C Red No. 36 interacts with its targets by adhering to the product’s matrix and providing the desired color . It is an insoluble pigment in both water and oil, but it is easily dispersible . This allows it to be mixed into various cosmetic formulations effectively.
Biochemical Pathways
Being a synthetic dye, D and C Red No. 36 does not directly participate in any biochemical pathways within the human body. Its primary function is to provide color to the products it is added to. It’s worth noting that all color additives used in cosmetics must be approved by regulatory bodies like the fda, ensuring their safety for use .
Pharmacokinetics
The pharmacokinetics of D and C Red No. 36 in the human body are not well-studied, as it is not intended for ingestion or absorption into the body. It is an external colorant used in cosmetics and personal care products. It is known to be insoluble in both water and oil
Action Environment
The action of D and C Red No. 36 is influenced by the environment of the cosmetic formulation it is added to. Its insolubility in water and oil allows it to remain stable in various cosmetic formulations . 36’s action, efficacy, and stability would depend on the specific formulation of the cosmetic product it is used in.
Safety and Hazards
Future Directions
The future directions of C.I. Pigment Red 4 could involve the development of pigments having enhanced color properties, solvent resistance, and processability . The surface modification of C.I. This compound particles using anionic and non-ionic surfactants and additives could result in an increase in the solvent resistance, a reduction in the particle size, and an increase in hydrophilicity .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of D and C Red NoIt is known that it is an organic coloring pigment that gives coloration through dispersion . The compound does not contain plant tissue, animal tissue, or technology of nano particles, making it suitable for vegan and vegetarian products .
Cellular Effects
The cellular effects of D and C Red NoIt has been shown to exhibit mutagenic activity towards Salmonella typhimurium TA 98 in the presence of S9 mix . This suggests that D and C Red No. 36 may interact with cellular DNA and potentially induce mutations.
Molecular Mechanism
The molecular mechanism of D and C Red NoIt is known that the compound is manufactured by diazotization of 2-chloro-4-nitrobenzenamine in acid medium and coupling with 2-naphthalenol in acid medium . This suggests that D and C Red No. 36 may interact with biomolecules through azo bond formation.
Temporal Effects in Laboratory Settings
The temporal effects of D and C Red NoIt is known that the compound can be analyzed by reverse phase (RP) HPLC method with simple conditions . This suggests that D and C Red No. 36 may have stability under certain conditions.
Dosage Effects in Animal Models
In a study evaluating the carcinogenic potential of D and C Red No. 36 in male and female Wistar rats, it was found that the dye treatment had no significant effect on the survival of either male or female animals as well as the body weight gain in males . Body weight gain of treated females was slightly lower than that of the control group .
Metabolic Pathways
The metabolic pathways involving D and C Red NoIt is known that the compound is used for coloring ingested drugs . This suggests that D and C Red No. 36 may be metabolized and excreted by the body.
Transport and Distribution
The transport and distribution of D and C Red NoIt is known that the compound may be safely used for coloring externally applied cosmetics in amounts consistent with current good manufacturing practice .
Subcellular Localization
The subcellular localization of D and C Red NoIt is known that the compound is used for coloring cosmetic lip products . This suggests that D and C Red No. 36 may localize to the skin cells where it is applied.
Properties
IUPAC Name |
1-[(2-chloro-4-nitrophenyl)diazenyl]naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-9-11(20(22)23)6-7-14(13)18-19-16-12-4-2-1-3-10(12)5-8-15(16)21/h1-9,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTMWFMRJZDFFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044637 | |
Record name | D&C Red No. 36 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Color/Form |
Intense yellowish red | |
CAS No. |
2814-77-9 | |
Record name | Pigment Red 4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2814-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Pigment Red 4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002814779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenol, 1-[2-(2-chloro-4-nitrophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D&C Red No. 36 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2-chloro-4-nitrophenyl)azo]-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D&C RED NO. 36 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE8ZA0KN9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | C.I. PIGMENT RED 4 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7720 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
276 °C | |
Record name | C.I. PIGMENT RED 4 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7720 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What impurities are commonly found in D&C Red No. 36, and how are they monitored?
A2: Common impurities include 2-chloro-4-nitroaniline, 2-naphthol, and 2,4-dinitroaniline. These can be effectively monitored using reversed-phase liquid chromatography, ensuring compliance with regulatory limits set by organizations like the Code of Federal Regulations. []
Q2: How can D&C Red No. 36 be incorporated into cosmetic formulations for optimal performance?
A3: Research demonstrates that encapsulating D&C Red No. 36 within microspheres can enhance its application in cosmetics. [] Utilizing a styrene/acrylates-based copolymer matrix in a water-in-oil solvent evaporation process creates microspheres that are resistant to both shattering and color bleeding. [] These microspheres maintain their color integrity even when subjected to heat and shear forces in cosmetic oils. []
Q3: Are there any alternatives to using D&C Red No. 36 in cosmetic products?
A4: While the provided research focuses specifically on D&C Red No. 36, it does mention that other red organic pigments are used in anhydrous cosmetic compositions. [] These include D&C Red No. 6, D&C Red No. 7, D&C Red No. 30, and D&C Red No. 34. [] Further research is necessary to fully compare their performance, cost, and environmental impact to D&C Red No. 36.
Q4: What analytical techniques are important for the quality control of D&C Red No. 36?
A5: Spectrophotometric analysis plays a key role in quality control by identifying and quantifying D&C Red No. 36 in various samples. [] Additionally, high-performance liquid chromatography (HPLC) is crucial for precise determination of D&C Red No. 36 concentrations in cosmetic products, ensuring consistent product quality. []
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